Hsd17B13-IN-59

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H17Cl2N5O3 |

|---|---|

Poids moléculaire |

494.3 g/mol |

Nom IUPAC |

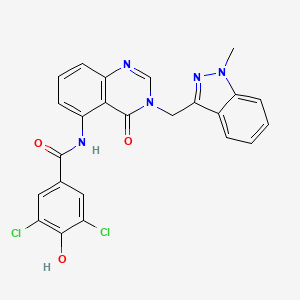

3,5-dichloro-4-hydroxy-N-[3-[(1-methylindazol-3-yl)methyl]-4-oxoquinazolin-5-yl]benzamide |

InChI |

InChI=1S/C24H17Cl2N5O3/c1-30-20-8-3-2-5-14(20)19(29-30)11-31-12-27-17-6-4-7-18(21(17)24(31)34)28-23(33)13-9-15(25)22(32)16(26)10-13/h2-10,12,32H,11H2,1H3,(H,28,33) |

Clé InChI |

PBIXVZCWTPVAOI-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=CC=CC=C2C(=N1)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Introduction: HSD17B13 as a Therapeutic Target

An In-depth Technical Guide on the Core Mechanism of Action of HSD17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein predominantly expressed in the liver and localized to the surface of lipid droplets (LDs) within hepatocytes.[1][2] It is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, which is involved in the metabolism of hormones, fatty acids, and bile acids.[3][4] The expression of HSD17B13 is notably increased in patients with non-alcoholic fatty liver disease (NAFLD).[3][5]

Genetic studies have provided strong validation for HSD17B13 as a therapeutic target. Loss-of-function variants in the HSD17B13 gene, particularly the rs72613567 splice variant, are associated with a reduced risk of progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][6] The enzyme's known activities include the conversion of retinol to retinaldehyde and the metabolism of steroids and pro-inflammatory lipid mediators.[1][2] Overexpression of HSD17B13 in hepatocyte cell lines promotes an increase in the number and size of lipid droplets.[2][7] Given this evidence, the inhibition of HSD17B13 enzymatic activity presents a promising therapeutic strategy for NAFLD and other chronic liver diseases.[1][3]

Hsd17B13-IN-59 is a potent inhibitor of HSD17B13, identified as a dichlorophenol compound.[8] This guide will explore the mechanism of action of HSD17B13 inhibition, using this compound as a key example, and will draw upon data from other well-characterized inhibitors to provide a comprehensive overview for research and development professionals.

Quantitative Data on HSD17B13 Inhibitors

The potency of HSD17B13 inhibitors is determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a critical metric for comparison.

| Compound | Inhibitor Type | Assay Substrate | IC50 Value | Source |

| This compound | Dichlorophenol | Estradiol | ≤ 0.1 µM | [8] |

| BI-3231 | Alkynyl Phenol | Estradiol | 1.4 µM (Initial Hit), <0.01 µM (Optimized) | [9][10] |

| BI-3231 | Alkynyl Phenol | Leukotriene B4 | Strong Correlation with Estradiol Assay | [9][10] |

| BI-3231 | Alkynyl Phenol | Retinol | 2.4 µM (Initial Hit) | [9] |

Core Mechanism of Action

The primary mechanism of action for HSD17B13 inhibitors like this compound is the direct suppression of the enzyme's oxidoreductase activity. HSD17B13 is an NAD+-dependent enzyme.[6][11] Structural and biochemical studies of similar phenol-based inhibitors reveal that their binding and subsequent inhibition are highly dependent on the presence of the NAD+ cofactor.[9][10]

NAD+-Dependent Binding

Thermal shift assays, which measure changes in protein thermal stability upon ligand binding, confirm that inhibitors cause a significant stabilizing shift only in the presence of NAD+.[9] This indicates that the inhibitor binds to the HSD17B13-NAD+ complex, suggesting a ternary complex is formed. This dependency is a key feature of the inhibitory mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. enanta.com [enanta.com]

Hsd17B13-IN-59: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the HSD17B13 Inhibitor, Hsd17B13-IN-59

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HSD17B13 in liver diseases and other metabolic disorders.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor of HSD17B13. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C24H17Cl2N5O3 |

| Molecular Weight | 494.33 g/mol |

| CAS Number | 2770247-11-3 |

| SMILES | O=C(C1=CC(Cl)=C(C(Cl)=C1)O)NC2=CC=CC(N=CN3CC4=NN(C)C5=C4C=CC=C5)=C2C3=O |

| Potency (IC50 for estradiol) | ≤ 0.1 μM |

| Solubility | Soluble in DMSO |

Biological Context: The Role of HSD17B13 in Disease

17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD). HSD17B13 is implicated in the metabolism of steroids, fatty acids, and retinol.

Recent research has elucidated a signaling pathway where HSD17B13 promotes the biosynthesis of platelet-activating factor (PAF). PAF, in turn, activates the PAF receptor (PAFR) and the STAT3 signaling pathway, leading to increased fibrinogen expression and subsequent inflammation, a key process in the progression of liver disease.

Given its role in hepatic lipid metabolism and inflammation, HSD17B13 has emerged as a promising therapeutic target for NAFLD, non-alcoholic steatohepatitis (NASH), and other chronic liver conditions.

Mechanism of Action of this compound

This compound acts as a potent inhibitor of the enzymatic activity of HSD17B13. By blocking HSD17B13, it is hypothesized to interfere with the downstream signaling cascade that promotes liver inflammation. The inhibition of HSD17B13 is expected to reduce the production of PAF, thereby downregulating STAT3-mediated fibrinogen expression and mitigating the inflammatory response in the liver.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches related to this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: HSD17B13 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and development of HSD17B13 inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of HSD17B13 inhibitors. Below are representative methodologies for key assays.

In Vitro HSD17B13 Enzyme Inhibition Assay (NADH-Glo™ Assay)

This assay determines the ability of a test compound to inhibit the enzymatic activity of HSD17B13 by measuring the production of NADH.

Materials:

-

Recombinant human HSD17B13 protein

-

NAD+

-

Substrate (e.g., Estradiol or Retinol)

-

This compound (or other test compounds) dissolved in DMSO

-

NADH-Glo™ Detection Reagent (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution containing recombinant HSD17B13 enzyme to each well.

-

Initiate the enzymatic reaction by adding a solution containing NAD+ and the substrate (e.g., 15 µM β-estradiol).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HSD17B13 Activity Assay

This assay evaluates the inhibitory effect of a compound on HSD17B13 activity within a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2 or Huh7)

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

Oleic acid (to induce lipid droplet formation)

-

Reagents for measuring a downstream product (e.g., PAF or fibrinogen) via ELISA or other methods.

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere.

-

Treat the cells with oleic acid to induce lipid droplet formation and HSD17B13 expression.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Collect the cell culture supernatant or cell lysates.

-

Measure the concentration of a downstream product of the HSD17B13 pathway, such as PAF or fibrinogen, using a suitable assay kit (e.g., ELISA).

-

Determine the effect of the inhibitor on the production of the downstream marker and calculate the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of HSD17B13 in liver disease and other metabolic disorders. Its potency and specificity make it a promising lead compound for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further characterization of this compound and the exploration of HSD17B13 as a therapeutic target. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to assess its efficacy and safety in preclinical models of liver disease.

Hsd17B13-IN-59: A Technical Guide to a Novel HSD17B13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hsd17B13-IN-59 is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and associated signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting HSD17B13.

Introduction to HSD17B13

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] It is a 300-amino acid protein primarily expressed in the liver and localized to lipid droplets within hepatocytes. HSD17B13 is known to play a role in hepatic lipid metabolism, although its precise physiological substrates are still under investigation. Studies have suggested its involvement in the metabolism of steroids, fatty acids, and retinols.

Genetic studies have strongly linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including NAFLD, alcoholic liver disease, and hepatocellular carcinoma. This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions. Inhibition of HSD17B13 enzymatic activity is a key strategy being explored for the treatment of liver disease.

This compound: A Potent Inhibitor

This compound, also known as Compound 177, is a dichlorophenol-containing small molecule inhibitor of HSD17B13. Its development provides a valuable tool for studying the therapeutic potential of HSD17B13 inhibition.

Chemical Properties

| Property | Value |

| Compound Name | This compound (Compound 177) |

| Molecular Formula | C26H17Cl2N5O3 |

| CAS Number | 2770247-11-3 |

| Chemical Structure | O=C(C1=CC(Cl)=C(C(Cl)=C1)O)NC2=CC=CC(N=CN3CC4=NN(C)C5=C4C=CC=C5)=C2C3=O |

Biological Activity

The primary reported biological activity of this compound is its potent inhibition of HSD17B13.

| Parameter | Value | Substrate | Reference |

| IC50 | ≤ 0.1 μM | Estradiol |

Mechanism of Action and Signaling Pathways

HSD17B13 is a lipid droplet-associated enzyme that is thought to contribute to the progression of liver disease through its enzymatic activity. The precise mechanism is still being elucidated, but it is known to be involved in pathways that regulate lipid metabolism and inflammation.

HSD17B13-Mediated Lipid Metabolism

Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, suggesting a role in lipogenesis. The enzyme is believed to catalyze the conversion of various lipid substrates, thereby influencing the hepatic lipid profile.

Caption: this compound inhibits HSD17B13, which is localized to lipid droplets and promotes lipogenesis.

HSD17B13 and Inflammatory Signaling

Emerging evidence suggests that HSD17B13 activity may also influence inflammatory pathways in the liver, contributing to the progression from simple steatosis to NASH. The inhibition of HSD17B13 is therefore hypothesized to have anti-inflammatory effects.

Caption: this compound may mitigate NASH progression by inhibiting HSD17B13-influenced pro-inflammatory pathways.

Experimental Protocols

The following protocols are representative of the methods used to characterize HSD17B13 inhibitors. While specific details for this compound are proprietary, these established assays provide a framework for its evaluation.

Synthesis of this compound

The detailed synthesis of this compound is described in patent WO2022103960. While the full text of the patent provides the specific reaction steps, a general approach for the synthesis of dichlorophenol HSD17B13 inhibitors can be inferred from the chemical literature. Typically, this would involve the coupling of a dichlorophenol derivative with a suitable heterocyclic core structure through amide bond formation or other cross-coupling reactions.

Recombinant HSD17B13 Expression and Purification

Objective: To produce purified, active HSD17B13 enzyme for use in in vitro assays.

Materials:

-

Full-length human HSD17B13 cDNA

-

Expression vector (e.g., pET vector for E. coli or baculovirus vector for insect cells)

-

Competent cells (e.g., E. coli BL21(DE3) or Sf9 insect cells)

-

Cell culture media and reagents

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Clone the HSD17B13 cDNA into the expression vector, including an N- or C-terminal purification tag (e.g., 6xHis-tag).

-

Transform the expression vector into the appropriate host cells.

-

Culture the cells and induce protein expression (e.g., with IPTG for E. coli or by viral infection for insect cells).

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or other appropriate methods and clarify the lysate by centrifugation.

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged HSD17B13 with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Determine the protein concentration (e.g., by Bradford assay) and assess purity by SDS-PAGE.

In Vitro HSD17B13 Enzymatic Assay

Objective: To determine the inhibitory activity of this compound against HSD17B13.

Materials:

-

Purified recombinant HSD17B13

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

-

NAD+ (cofactor)

-

Estradiol (substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well or 384-well microplates

-

Plate reader capable of measuring absorbance at 340 nm (for NADH production)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and estradiol.

-

Add varying concentrations of this compound (typically in a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the purified HSD17B13 enzyme to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular HSD17B13 Activity Assay

Objective: To assess the inhibitory activity of this compound in a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2 or Huh7)

-

Cell culture medium and supplements

-

This compound

-

A suitable substrate for cellular uptake (e.g., a cell-permeable retinol ester)

-

Lysis buffer

-

Analytical method to measure substrate conversion (e.g., LC-MS/MS)

Procedure:

-

Seed the hepatocyte cell line in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a defined period.

-

Add the substrate to the cells and incubate for a specific time to allow for enzymatic conversion.

-

Wash the cells and lyse them to release intracellular contents.

-

Analyze the cell lysates by LC-MS/MS to quantify the remaining substrate and the product formed.

-

Calculate the percentage of substrate conversion at each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable chemical probe for investigating the biological functions of HSD17B13 and for validating this enzyme as a therapeutic target for chronic liver diseases. The data and protocols presented in this guide provide a foundation for researchers to further explore the potential of HSD17B13 inhibition. Future studies should focus on a more detailed characterization of the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound and similar compounds to advance the development of novel therapies for NAFLD and NASH.

References

Hsd17B13-IN-59: An In-Depth Technical Guide to a Novel HSD17B13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. Hsd17B13-IN-59 is a potent inhibitor of HSD17B13, identified as Compound 177 in patent literature. This technical guide provides a comprehensive overview of the target selectivity profile, mechanism of action, and experimental considerations for this compound, based on publicly available information and representative data from the field.

Introduction to HSD17B13

HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, predominantly expressed in the liver and localized to lipid droplets within hepatocytes. While its precise physiological function is still under investigation, it is known to be involved in hepatic lipid metabolism. Upregulation of HSD17B13 is observed in patients with nonalcoholic fatty liver disease (NAFLD), suggesting a role in disease pathogenesis. The protective effect of loss-of-function mutations has spurred the development of small molecule inhibitors aimed at mimicking this genetic protection.

This compound Target Selectivity Profile

Detailed target selectivity data for this compound against a broad panel of enzymes and receptors is not yet publicly available. However, foundational data indicates its potent and primary activity against its intended target, HSD17B13.

Table 1: Primary Target Affinity of this compound

| Target | Ligand | IC50 (µM) | Assay Type |

| HSD17B13 | Estradiol | ≤ 0.1 | Biochemical Assay |

Note: This table summarizes the primary activity of this compound based on available data. A comprehensive selectivity profile would typically include screening against other HSD17B family members and a broader kinase panel.

Table 2: Illustrative Selectivity Profile for a Highly Selective HSD17B13 Inhibitor

| Target | IC50 (µM) | Fold Selectivity (vs. HSD17B13) |

| HSD17B13 | 0.01 | 1 |

| HSD17B1 | > 10 | > 1000 |

| HSD17B2 | > 10 | > 1000 |

| HSD17B4 | > 10 | > 1000 |

| HSD17B11 | 5.2 | 520 |

| AKR1C3 | > 10 | > 1000 |

This table is a representative example of the type of selectivity data generated for HSD17B13 inhibitors and does not represent actual data for this compound.

Signaling Pathway of HSD17B13 in Hepatocytes

HSD17B13 is localized on the surface of lipid droplets and is implicated in the regulation of lipid metabolism and inflammation within hepatocytes. Its inhibition is thought to mitigate the progression of liver disease.

Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the inhibitory action of this compound.

Experimental Protocols

Detailed, specific experimental protocols for this compound are proprietary and not publicly available. The following are representative protocols for biochemical and cellular assays commonly used to characterize HSD17B13 inhibitors.

Representative Biochemical Inhibition Assay

Objective: To determine the in vitro potency of a test compound against purified HSD17B13 enzyme.

Materials:

-

Recombinant human HSD17B13 protein

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.1% BSA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., a luciferase-based system to measure NADH production)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add recombinant HSD17B13 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the detection reagent to measure the amount of NADH produced.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Representative Cellular Assay

Objective: To assess the activity of a test compound on HSD17B13 within a cellular context.

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2 or Huh7)

-

Cell culture medium and supplements

-

Test compound

-

Substrate (e.g., a cell-permeable ester of a known HSD17B13 substrate)

-

Lysis buffer

-

Analytical method to measure substrate and product (e.g., LC-MS/MS)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1 hour).

-

Add the substrate to the cells and incubate for a specific duration (e.g., 4 hours).

-

Wash the cells with PBS and lyse them.

-

Collect the cell lysates and analyze the concentrations of the substrate and its product using LC-MS/MS.

-

Calculate the percent inhibition of product formation at each compound concentration and determine the cellular IC50 value.

Experimental Workflow for Target Selectivity Profiling

A systematic approach is required to fully characterize the selectivity of a new chemical entity like this compound.

Caption: A typical experimental workflow for determining the target selectivity profile of a novel inhibitor.

Conclusion

This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of chronic liver diseases. While comprehensive public data on its selectivity is pending, the available information positions it as a valuable tool for further investigating the therapeutic potential of HSD17B13 inhibition. The experimental protocols and workflows described herein provide a framework for the continued characterization of this and other novel HSD17B13 inhibitors. As research progresses, a more detailed understanding of the selectivity and mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.

The Role of Hsd17B13-IN-59 in Inhibiting Retinol Dehydrogenase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid (17-beta) dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD).[3][4] Notably, HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a critical step in retinoic acid signaling.[3][4][5] This enzymatic function links HSD17B13 to retinoid metabolism, which is often dysregulated in liver disease.

Hsd17B13-IN-59 is a known inhibitor of HSD17B13.[6] While its inhibitory effect on the estradiol dehydrogenase activity of HSD17B13 has been characterized, its specific role in modulating the retinol dehydrogenase function of the enzyme is a key area of investigation for therapeutic development. This technical guide provides an in-depth overview of HSD17B13's retinol dehydrogenase activity and the current understanding of its inhibition by this compound, supplemented with detailed experimental protocols and pathway diagrams to facilitate further research.

HSD17B13 and Retinol Dehydrogenase Activity

HSD17B13's enzymatic function extends to the metabolism of retinoids. It has been demonstrated to possess retinol dehydrogenase (RDH) activity, converting all-trans-retinol into all-trans-retinaldehyde.[4][5] This is a rate-limiting step in the biosynthesis of retinoic acid, a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and inflammation.[4] The localization of HSD17B13 to lipid droplets in hepatocytes places it in close proximity to the sites of retinol storage and metabolism.[1][2]

Loss-of-function variants of HSD17B13 have been associated with a reduced risk of developing chronic liver diseases, suggesting that inhibition of its enzymatic activity is a promising therapeutic strategy.[3] The retinol dehydrogenase activity of HSD17B13 is therefore a critical target for drug development efforts aimed at mitigating liver pathology.

This compound: An Inhibitor of HSD17B13

This compound has been identified as an inhibitor of HSD17B13.[6] Quantitative data on its inhibitory potency against the estradiol dehydrogenase activity of the enzyme is available.

Table 1: Inhibitory Activity of this compound against HSD17B13

| Compound | Target | Substrate | IC50 (µM) |

| This compound | HSD17B13 | Estradiol | ≤ 0.1[6] |

Note: The inhibitory activity of this compound against the retinol dehydrogenase activity of HSD17B13 has not been reported in publicly available literature. The protocol provided in the following section can be utilized to determine this specific activity.

Experimental Protocols

Cell-Based Retinol Dehydrogenase Activity Assay

This protocol is adapted from methodologies described in the literature to assess the retinol dehydrogenase activity of HSD17B13 in a cellular context.[4]

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfect cells with an expression vector encoding for human HSD17B13 or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.

2. Retinol Treatment:

-

24 hours post-transfection, replace the culture medium with fresh medium containing a final concentration of 5 µM all-trans-retinol (from a stock solution in ethanol; the final ethanol concentration should be <0.1%).

-

Incubate the cells for 8 hours at 37°C.

3. Sample Preparation:

-

Cell Lysate for HPLC:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) and collect the lysate.

-

Perform protein quantification using a standard method (e.g., BCA assay).

-

Extract retinoids from the lysate using a liquid-liquid extraction method with a solvent like hexane or ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Cell Lysate for Western Blot:

-

Collect a separate aliquot of the cell lysate for Western blot analysis to confirm HSD17B13 expression.

-

4. HPLC Analysis:

-

Analyze the extracted retinoids by reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.

-

Use an isocratic or gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate all-trans-retinol, all-trans-retinaldehyde, and all-trans-retinoic acid.

-

Detect the retinoids using a UV detector at an appropriate wavelength (e.g., 325 nm for retinol and 340 nm for retinaldehyde and retinoic acid).

-

Quantify the concentrations of retinaldehyde and retinoic acid by comparing the peak areas to those of known standards.

5. Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for HSD17B13 and a suitable secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate to confirm successful transfection and protein expression.

6. Data Analysis:

-

Normalize the amount of retinaldehyde and retinoic acid produced to the total protein concentration of the cell lysate.

-

Compare the levels of retinaldehyde and retinoic acid in cells transfected with HSD17B13 to the empty vector control to determine the specific retinol dehydrogenase activity of HSD17B13.

Conclusion

HSD17B13 is a validated retinol dehydrogenase, and its inhibition presents a compelling strategy for the treatment of chronic liver diseases. While this compound is a known inhibitor of this enzyme, its specific efficacy against the retinol dehydrogenase activity remains to be publicly documented. The experimental protocol detailed in this guide provides a robust framework for researchers to quantify the inhibitory potential of this compound and other novel compounds against the retinol-to-retinaldehyde conversion catalyzed by HSD17B13. Such investigations are crucial for advancing the development of targeted therapies for NAFLD and other liver pathologies. Further studies are warranted to fully elucidate the therapeutic implications of modulating HSD17B13's retinol dehydrogenase activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. medchemexpress.com [medchemexpress.com]

The Role of Hsd17B13 Inhibition in Lipid Metabolism: A Technical Guide for Researchers

San Francisco, CA, November 7, 2025 – This technical guide provides an in-depth overview of the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in lipid metabolism and the therapeutic potential of its inhibition. HSD17B13, a liver-specific, lipid droplet-associated enzyme, has emerged as a key regulator of hepatic lipid homeostasis and a promising target for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).

Recent research, including genetic studies and preclinical evaluation of small molecule inhibitors, has shed light on the metabolic consequences of targeting HSD17B13. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more advanced forms of liver disease, including NASH, fibrosis, and cirrhosis.[1][2][3] This protective effect is attributed to alterations in hepatic lipid composition and related signaling pathways.

This guide summarizes the current understanding of HSD17B13's function, the effects of its inhibition on lipid profiles, detailed experimental protocols for its study, and the signaling pathways it modulates. While a specific inhibitor "Hsd17B13-IN-59" is not documented in the scientific literature, this guide will refer to the effects of HSD17B13 inhibition based on data from publicly disclosed inhibitors and genetic studies.

Core Concepts:

-

HSD17B13 as a Therapeutic Target: HSD17B13 is predominantly expressed in hepatocytes and is localized to lipid droplets.[4] Its expression is upregulated in patients with NAFLD.[4][5] Genetic variants that lead to a loss of HSD17B13 function are associated with a decreased risk of developing advanced liver diseases.[1][2][3]

-

Impact on Lipid Metabolism: Inhibition or loss of HSD17B13 function leads to significant changes in the hepatic lipidome. These changes include alterations in the levels of triglycerides (TGs), diglycerides (DGs), phosphatidylcholines (PCs), and phosphatidylethanolamines (PEs).[6][7][8]

-

Mechanism of Action: The precise enzymatic function of HSD17B13 is still under investigation, with studies suggesting it may act as a retinol dehydrogenase.[1] Its inhibition is thought to modulate lipid droplet dynamics and related inflammatory signaling pathways.

Data Presentation

Table 1: Potency of Selected HSD17B13 Inhibitors

| Compound | Target | Assay Substrate | IC50 (nM) | Reference |

| HSD17B13-IN-31 | Human HSD17B13 | Estradiol | < 100 | [9] |

| Leukotriene B3 | < 1000 | [9] | ||

| EP-036332 | Human HSD17B13 | Not Specified | 14 | [10] |

| Mouse HSD17B13 | Not Specified | 2.5 | [10] | |

| EP-040081 | Human HSD17B13 | Not Specified | 79 | [10] |

| Mouse HSD17B13 | Not Specified | 74 | [10] | |

| BI-3231 | Human HSD17B13 | Estradiol | 1.4 (Ki) | [11] |

| Mouse HSD17B13 | Not Specified | Single-digit nM (Ki) | [11] |

Table 2: Effects of HSD17B13 Deficiency on Hepatic Lipid Composition in Aged Mice

| Lipid Class | Change in Hsd17b13 KO Mice | Key Observations | Reference |

| Triglycerides (TGs) | Altered | Notable alterations in TG profiles. | [6][7] |

| Diglycerides (DGs) | Altered | Significant changes in DG levels. | [6][7] |

| Phosphatidylcholines (PCs) | Altered | Dysregulated PC metabolism. | [6][7][8] |

| Phosphatidylethanolamines (PEs) | Altered | Alterations in PE profiles. | [6][7] |

| Phosphatidylglycerols (PGs) | Altered | Changes observed in PG levels. | [6][7] |

| Ceramides (Cers) | Altered | Notable alterations in ceramide profiles. | [6][7] |

Experimental Protocols

HSD17B13 Enzymatic Activity Assay

This protocol is adapted from a method used to measure the retinol dehydrogenase activity of HSD17B13.[12]

Materials:

-

HEK293 cells

-

Expression plasmids for HSD17B13 (wild-type and mutants) or empty vector

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

All-trans-retinol (Toronto Research Chemicals)

-

Ethanol

-

Normal-phase HPLC system

-

Retinaldehyde and retinoic acid standards

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in triplicate one day prior to transfection.

-

Transfect cells with HSD17B13 expression plasmids or an empty vector control.

-

-

Substrate Addition:

-

Prepare a stock solution of all-trans-retinol in ethanol.

-

Add all-trans-retinol to the culture medium to a final concentration of 2 or 5 µM (final ethanol concentration ≤0.5% v/v).

-

Incubate the cells for 6 to 8 hours.

-

-

Extraction and Analysis:

-

Harvest the cells and lyse them.

-

Extract retinoids from the cell lysates.

-

Separate retinaldehyde and retinoic acid using a normal-phase HPLC system.

-

-

Quantification:

-

Quantify the levels of retinaldehyde and retinoic acid by comparing them to the retention times and peak areas of the standards.

-

Normalize retinoid levels to the total protein concentration of the cell lysate.

-

Express the results as relative values compared to the empty vector control.

-

LC/MS-Based Lipidomics of Liver Tissue

This protocol provides a general workflow for the analysis of the lipidome of liver tissue, adapted from established methods.[13][14][15][16]

Materials:

-

Liver tissue samples (100 mg)

-

Deionized water

-

Dichloro-methanol (2:1, v/v)

-

Isopropanol-acetonitrile-water (2:1:1, v/v/v)

-

Homogenizer

-

Centrifuge

-

High-purity nitrogen gas

-

UHPLC-Q Exactive mass spectrometer (or equivalent)

-

0.22 µm microporous membrane filters

Procedure:

-

Sample Homogenization:

-

Homogenize 100 mg of liver tissue in 900 µL of deionized water for 1 minute.

-

Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C to remove water-soluble impurities.

-

-

Lipid Extraction:

-

Discard the supernatant.

-

Add dichloro-methanol (2:1, v/v) to the tissue pellet and vortex for 5 minutes.

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C.

-

Carefully aspirate the bottom organic layer.

-

-

Sample Preparation for LC-MS:

-

Dry the extracted lipid layer under a stream of high-purity nitrogen.

-

Reconstitute the dried lipids in 100 µL of isopropanol-acetonitrile-water (2:1:1, v/v/v).

-

Filter the reconstituted sample through a 0.22 µm microporous membrane.

-

-

LC-MS Analysis:

-

Inject 3 µL of the filtered sample onto the UHPLC-Q Exactive system.

-

Use a suitable chromatography column and gradient for lipid separation.

-

Acquire data in both positive and negative ionization modes.

-

Set the mass detection range from m/z 100 to 1,000.

-

-

Data Analysis:

-

Process the raw data to identify and quantify lipid species.

-

Perform statistical analysis to identify significant differences in lipid profiles between experimental groups.

-

Mandatory Visualization

Caption: Proposed signaling pathway of HSD17B13 in NAFLD and the effect of its inhibition.

Caption: Experimental workflow for evaluating HSD17B13 inhibitors.

Conclusion

The inhibition of HSD17B13 presents a promising therapeutic strategy for the treatment of NAFLD and NASH. The wealth of genetic data supporting its role in liver disease, coupled with the development of potent small molecule inhibitors, provides a strong rationale for its clinical development. This technical guide provides a foundational understanding of the effects of HSD17B13 inhibition on lipid metabolism and offers detailed protocols for researchers in the field. Further investigation into the precise molecular mechanisms and the long-term effects of HSD17B13 inhibition will be crucial for the successful translation of this therapeutic approach to the clinic.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]

- 14. waters.com [waters.com]

- 15. Frontiers | LC–MS-based lipidomic analysis of liver tissue sample from spontaneously hypertensive rats treated with extract hawthorn fruits [frontiersin.org]

- 16. LC–MS-based lipidomic analysis of liver tissue sample from spontaneously hypertensive rats treated with extract hawthorn fruits - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) in Liver Disease: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13), a hepatic lipid droplet-associated protein implicated in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document serves as a resource for researchers, scientists, and drug development professionals interested in understanding and investigating the function of Hsd17B13 and evaluating the therapeutic potential of its inhibitors. While a specific inhibitor "Hsd17B13-IN-59" is not characterized in the current literature, this guide outlines the methodologies and experimental frameworks that would be employed to investigate a novel selective inhibitor of Hsd17B13.

Introduction to Hsd17B13

17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13) is a member of the hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver and localized to lipid droplets within hepatocytes.[1][2][3] Its expression is significantly upregulated in patients with NAFLD.[1][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver diseases, including NASH, fibrosis, and cirrhosis, making it an attractive therapeutic target.[5][6][7][8] Functionally, Hsd17B13 is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][4][6] The enzyme's role in lipid metabolism is an area of active investigation, with evidence suggesting its involvement in lipid droplet dynamics and fatty acid metabolism.[2][9][10]

Investigating Hsd17B13 Function with a Selective Inhibitor

The development of a selective inhibitor for Hsd17B13 would be a critical step in elucidating its precise biological functions and validating it as a therapeutic target. The following sections outline the experimental approaches to characterize such an inhibitor.

The initial characterization of a putative Hsd17B13 inhibitor would involve a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Table 1: Hypothetical In Vitro Activity of a Selective Hsd17B13 Inhibitor

| Assay Type | Parameter | Value |

| Enzymatic Assay | IC50 | 50 nM |

| Cell-Based Assay (Lipid Accumulation) | EC50 | 200 nM |

| Selectivity Panel (vs. other HSDs) | >100-fold selectivity | |

| Cytotoxicity Assay (HepG2 cells) | CC50 | >50 µM |

Following in vitro characterization, the inhibitor's efficacy would be evaluated in cellular models of liver disease and subsequently in animal models.

Table 2: Hypothetical Efficacy of a Selective Hsd17B13 Inhibitor in Preclinical Models

| Model System | Key Endpoint | Result |

| Oleic Acid-treated Huh7 cells | Triglyceride Accumulation | 45% reduction at 1 µM |

| High-Fat Diet Mouse Model | Liver Triglycerides | 30% reduction at 10 mg/kg |

| High-Fat Diet Mouse Model | Serum ALT Levels | 40% reduction at 10 mg/kg |

| High-Fat Diet Mouse Model | Hepatic Fibrosis Markers | Significant downregulation |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of Hsd17B13 function and the evaluation of its inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Hsd17B13's retinol dehydrogenase activity.

Materials:

-

Recombinant human Hsd17B13 protein

-

All-trans-retinol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Test compound (putative inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the test compound in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the recombinant Hsd17B13 protein to each well.

-

Add the diluted test compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding a mixture of all-trans-retinol and NAD+.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Objective: To assess the effect of an Hsd17B13 inhibitor on lipid accumulation in a cellular model of steatosis.

Materials:

-

Huh7 or HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

-

Oleic acid complexed to bovine serum albumin (BSA)

-

Test compound

-

Oil Red O staining solution

-

Triglyceride quantification kit

-

96-well cell culture plates

Procedure:

-

Seed Huh7 or HepG2 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound or vehicle for 1 hour.

-

Induce lipid accumulation by adding oleic acid-BSA complex to the culture medium.

-

Incubate the cells for 24-48 hours.

-

For visualization, fix the cells with formalin and stain with Oil Red O.

-

For quantification, lyse the cells and measure the intracellular triglyceride content using a commercial kit.

-

Normalize the triglyceride levels to the total protein concentration in each well.

Objective: To evaluate the therapeutic efficacy of an Hsd17B13 inhibitor in a mouse model of NAFLD.

Materials:

-

C57BL/6J mice

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow diet

-

Test compound formulated for oral or parenteral administration

-

Vehicle control

-

Equipment for blood collection and tissue harvesting

Procedure:

-

Induce NAFLD in mice by feeding them a high-fat diet for 8-12 weeks.

-

Randomly assign the HFD-fed mice to treatment groups (vehicle or test compound at different doses). A lean control group on a standard diet should also be included.

-

Administer the test compound or vehicle daily for a predefined period (e.g., 4-8 weeks).

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, collect blood samples for the analysis of serum markers of liver injury (e.g., ALT, AST).

-

Harvest the livers, weigh them, and collect tissue samples for histological analysis (H&E and Sirius Red staining), gene expression analysis (qRT-PCR), and lipid quantification.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental designs is essential for a clear understanding.

Caption: Hsd17B13 signaling in the liver.

Caption: Workflow for Hsd17B13 inhibitor screening.

Conclusion

Hsd17B13 represents a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases. The investigation of its function through the use of selective inhibitors is a critical next step in the drug discovery process. This guide provides a foundational framework for researchers to design and execute experiments aimed at understanding the role of Hsd17B13 and evaluating the therapeutic potential of its inhibition. The methodologies and workflows described herein are intended to facilitate a systematic and rigorous approach to this area of research.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. primarysourceai.substack.com [primarysourceai.substack.com]

- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]

- 9. origene.com [origene.com]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

Hsd17B13-IN-59: A Technical Guide for Investigating NAFLD Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. A promising therapeutic target that has emerged from human genetic studies is the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme. Individuals with loss-of-function variants in the HSD17B13 gene are protected from the progression of NAFLD to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This protective effect has spurred the development of small molecule inhibitors targeting HSD17B13. This technical guide provides an in-depth overview of a representative HSD17B13 inhibitor, termed Hsd17B13-IN-59, as a tool for studying NAFLD pathogenesis. The data and protocols presented herein are synthesized from the current understanding of HSD17B13 and are intended to serve as a comprehensive resource for researchers in the field.

Introduction to HSD17B13 in NAFLD

HSD17B13 is a member of the hydroxysteroid dehydrogenase superfamily, predominantly expressed in hepatocytes.[1][2] Its expression is upregulated in the livers of patients with NAFLD.[3][4] The enzyme is localized to the surface of lipid droplets, key organelles in the storage and metabolism of neutral lipids.[2][5] While the full spectrum of its endogenous substrates is still under investigation, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[4][6] Genetic loss-of-function of HSD17B13 is associated with reduced hepatic inflammation and fibrosis, providing a strong rationale for the therapeutic inhibition of its enzymatic activity.[5][7]

This compound: A Representative Inhibitor

For the purposes of this guide, this compound is presented as a potent, selective, and cell-permeable small molecule inhibitor of HSD17B13's enzymatic activity. The following quantitative data, presented in tabular format, are illustrative of the expected profile of such a compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay Type |

| HSD17B13 IC50 | 50 nM | Recombinant Human Enzyme Assay (NADH production) |

| Selectivity | >100-fold vs. other HSD17B isoforms | Panel of Recombinant HSD17B Enzyme Assays |

| Cellular Potency | 200 nM | Cellular Retinol to Retinaldehyde Conversion Assay |

| Cytotoxicity (HepG2) | >10 µM | Cell Viability Assay (e.g., CellTiter-Glo®) |

Table 2: Cellular Effects of this compound in a NAFLD Model

| Parameter | Condition | Effect of this compound (1 µM) |

| Lipid Accumulation | Oleic Acid-treated HepG2 cells | 35% reduction in intracellular triglycerides |

| Inflammatory Gene Expression (TNF-α) | LPS-stimulated primary human hepatocytes | 45% decrease in mRNA expression |

| Fibrosis Marker Expression (α-SMA) | Co-culture of hepatocytes and hepatic stellate cells | 30% decrease in protein expression |

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling in NAFLD Pathogenesis

The diagram below illustrates the proposed role of HSD17B13 in the progression of NAFLD and the point of intervention for an inhibitor like this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for characterizing the efficacy of an HSD17B13 inhibitor in preclinical models of NAFLD.

Experimental Protocols

In Vitro Retinol Dehydrogenase Activity Assay

This protocol is designed to measure the enzymatic activity of HSD17B13 and the potency of inhibitors.

Materials:

-

Recombinant human HSD17B13 protein

-

NAD+

-

All-trans-retinol

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

This compound

-

384-well assay plate

-

Plate reader capable of measuring NADH fluorescence or absorbance

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add assay buffer, NAD+, and the inhibitor at various concentrations.

-

Add recombinant HSD17B13 protein to initiate a pre-incubation period (e.g., 15 minutes at room temperature).

-

Initiate the enzymatic reaction by adding all-trans-retinol.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the production of NADH, which is proportional to enzyme activity, using a plate reader.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Lipid Accumulation Assay

This protocol assesses the effect of this compound on lipid accumulation in a cellular model of steatosis.

Materials:

-

HepG2 or primary human hepatocytes

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Oleic acid complexed to bovine serum albumin (BSA)

-

This compound

-

Oil Red O staining solution

-

Triglyceride quantification kit

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

-

Induce steatosis by treating the cells with oleic acid-BSA complex in serum-free medium.

-

Concurrently, treat the cells with various concentrations of this compound or vehicle control.

-

Incubate for 24-48 hours.

-

For qualitative analysis, fix the cells and stain with Oil Red O to visualize lipid droplets.

-

For quantitative analysis, lyse the cells and measure the intracellular triglyceride content using a commercial kit.

In Vivo NAFLD Animal Model Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a diet-induced mouse model of NAFLD.

Animals:

-

C57BL/6J mice

Diet:

-

High-fat diet (HFD), typically 60% kcal from fat

Procedure:

-

Induce NAFLD by feeding mice an HFD for a specified duration (e.g., 12-16 weeks).

-

Randomize mice into treatment groups (vehicle control and this compound at one or more doses).

-

Administer the compound daily via an appropriate route (e.g., oral gavage).

-

Monitor body weight, food intake, and overall health throughout the study.

-

At the end of the treatment period, collect blood for analysis of serum markers of liver injury (e.g., ALT, AST).

-

Euthanize the animals and collect liver tissue.

-

Process liver tissue for:

-

Histological analysis (H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.

-

Measurement of hepatic triglyceride and cholesterol content.

-

Gene and protein expression analysis of key markers of lipid metabolism, inflammation, and fibrosis.

-

Conclusion

The inhibition of HSD17B13 presents a compelling, genetically validated strategy for the treatment of NAFLD and NASH. A well-characterized small molecule inhibitor, represented here as this compound, is an invaluable tool for elucidating the precise role of this enzyme in the complex pathogenesis of fatty liver disease. The data and protocols provided in this guide offer a framework for researchers to design and execute experiments aimed at further validating HSD17B13 as a therapeutic target and advancing the development of novel treatments for NAFLD.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-59 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-59 is an inhibitor of HSD17B13. These application notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of this compound and other potential inhibitors.

HSD17B13 Signaling and Metabolic Pathways

HSD17B13 expression is upregulated by the liver X receptor-alpha (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis. The enzyme is involved in lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] Its activity can influence inflammatory pathways, including the NF-κB and MAPK signaling pathways.

Quantitative Data for this compound

This table summarizes the known in vitro inhibitory activity of this compound. Further characterization against other known substrates of HSD17B13 is recommended.

| Compound | Target | Substrate | Assay Type | IC50 |

| This compound | HSD17B13 | Estradiol | Biochemical | ≤ 0.1 μM |

Experimental Protocols

Biochemical Enzyme Inhibition Assay

This protocol is designed to measure the direct inhibition of recombinant HSD17B13 enzyme activity. The production of NADH, a product of the enzymatic reaction, is quantified using a bioluminescent detection reagent.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13 | Abcam [abcam.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Hsd17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This has positioned Hsd17B13 as a promising therapeutic target for liver diseases. Small molecule inhibitors of Hsd17B13 are being developed to replicate the protective effects of these genetic variants.

This document provides application notes and protocols for the in vivo use of Hsd17B13 inhibitors in animal studies, with a focus on available data for compounds structurally and functionally related to Hsd17B13-IN-59. While specific in vivo dosage data for this compound is not publicly available, information on other potent and selective Hsd17B13 inhibitors, such as BI-3231, can guide initial study design. Researchers should note that optimal dosage and administration for any new compound, including this compound, must be determined empirically.

Hsd17B13 Signaling and Mechanism of Action

Hsd17B13 is involved in lipid and steroid metabolism within hepatocytes. Its inhibition is thought to modulate lipid droplet dynamics and reduce lipotoxicity, thereby mitigating liver injury and inflammation. The precise signaling pathways are still under investigation, but evidence suggests a role in modulating hepatic lipid composition.

Caption: Simplified diagram of Hsd17B13's role in hepatocyte metabolism and the therapeutic rationale for its inhibition.

Quantitative Data for a Structurally Related Hsd17B13 Inhibitor (BI-3231)

The following tables summarize the in vivo pharmacokinetic data for BI-3231, a potent and selective Hsd17B13 inhibitor. This data can serve as a starting point for designing studies with this compound, with the understanding that adjustments will be necessary.

Table 1: In Vivo Pharmacokinetics of BI-3231 in Mice

| Parameter | Intravenous (5 µmol/kg) | Oral (50 µmol/kg) | Subcutaneous (80 µmol/kg) |

| Cmax (µM) | - | - | - |

| Tmax (h) | - | - | - |

| AUC (µM*h) | - | - | - |

| Bioavailability (%) | 100 | 10 | Significantly Increased |

| Clearance | Rapid, exceeds hepatic blood flow | - | - |

| Half-life | Short | - | - |

| Note | - | Low oral bioavailability | Maintained systemic exposure >10-fold in vitro mouse Ki over 8 hours |

Data extracted from a study on BI-3231 and presented for comparative purposes.[1][2]

Table 2: Formulation for In Vivo Administration of BI-3231

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline | 45% |

This formulation was suggested for BI-3231 and may require optimization for this compound.[3]

Experimental Protocols

The following are generalized protocols for in vivo studies using a small molecule Hsd17B13 inhibitor. These should be adapted based on the specific research question, animal model, and the physicochemical properties of this compound.

Protocol 1: Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Dosing syringes and needles (appropriate for the route of administration)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS for bioanalysis

Workflow:

Caption: A typical workflow for a pharmacokinetic study of a novel compound in mice.

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle. Ensure complete dissolution. It is recommended to prepare this fresh on the day of the experiment.[3]

-

Dosing:

-

Blood Collection: Collect blood samples at predetermined time points post-dosing.

-

Plasma Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Protocol 2: Efficacy Study in a Diet-Induced NAFLD/NASH Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of NAFLD/NASH.

Materials:

-

This compound

-

Vehicle

-

Male C57BL/6 mice

-

High-fat diet (HFD) or other NASH-inducing diet

-

Standard chow

-

Equipment for histological analysis (liver tissue)

-

Kits for biochemical analysis (serum ALT, AST, lipids)

-

qRT-PCR reagents for gene expression analysis

Procedure:

-

Model Induction:

-

Feed mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce NAFLD/NASH. A control group should be fed standard chow.

-

-

Treatment:

-

After disease induction, randomize HFD-fed mice into a vehicle control group and one or more this compound treatment groups.

-

Administer the compound or vehicle daily (or as determined by PK data) via the most appropriate route (e.g., oral gavage or subcutaneous injection). Due to the short half-life of similar compounds, multiple daily administrations may be necessary.[2][5]

-

-

Monitoring: Monitor body weight, food intake, and general health throughout the study.

-

Endpoint Analysis:

-

At the end of the treatment period, collect blood for serum analysis of liver enzymes (ALT, AST) and lipids.

-

Euthanize mice and collect liver tissue for:

-

Histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).

-

Measurement of liver triglycerides.

-

Gene expression analysis of markers for inflammation and fibrosis (e.g., Tnf-α, Il-6, Col1a1, Acta2).

-

-

Important Considerations

-

Compound Solubility and Stability: The formulation of this compound is critical for its bioavailability. Solubility and stability in the chosen vehicle should be thoroughly evaluated.

-

Dose-Response: It is essential to perform a dose-response study to identify the optimal therapeutic dose of this compound.

-

Target Engagement: Whenever possible, develop assays to measure target engagement in the liver to correlate with pharmacodynamic effects.

-

Animal Model Selection: The choice of animal model is crucial and should align with the specific research question. Different models (e.g., diet-induced, genetic) recapitulate different aspects of human NAFLD/NASH.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These application notes and protocols provide a framework for initiating in vivo studies with this compound. It is imperative to conduct preliminary studies to establish the specific parameters for this compound.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. eubopen.org [eubopen.org]

- 5. Pardon Our Interruption [opnme.com]

Application Notes and Protocols for Hsd17B13-IN-59 Administration in Mouse Models of NASH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma, making HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.[1][3][4] Hsd17B13-IN-59 is a potent small molecule inhibitor of HSD17B13, offering a valuable tool for preclinical research into the therapeutic potential of HSD17B13 inhibition.

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound and other functionally similar HSD17B13 inhibitors in mouse models of NASH.

Mechanism of Action of HSD17B13 in NASH

HSD17B13 is understood to play a role in hepatic lipid metabolism, inflammation, and fibrosis. Its expression is upregulated in the livers of patients with NAFLD.[2][5] The enzyme is involved in the metabolism of various bioactive lipids. Inhibition of HSD17B13 is hypothesized to mitigate liver injury by modulating lipid metabolism and reducing inflammation and fibrosis.

dot

Caption: HSD17B13 signaling pathway in NASH.

Preclinical Data for HSD17B13 Inhibitors in Rodent Models of Liver Injury

While specific in vivo data for this compound in NASH mouse models is not yet widely published, studies on other potent HSD17B13 inhibitors provide valuable insights into the potential efficacy of this compound class. The following table summarizes preclinical data from studies utilizing alternative HSD17B13 inhibitors in rodent models of liver disease.

| Inhibitor | Animal Model | Key Findings | Reference |

| INI-822 | Rats with CDAA-HFD induced NASH | Decreased serum alanine aminotransferase (ALT) levels. | [6] |

| shRNA-mediated knockdown | High-fat diet (HFD) fed mice | Decreased serum ALT and liver triglycerides by 45%. | [7] |

| EP-037429 (prodrug of EP-036332) | Mouse model of chronic liver injury (CDAAHF diet) | Evaluated for effects on gene and protein markers of inflammation, injury, and fibrosis. |

Experimental Protocols

Mouse Models of NASH

Several mouse models can be utilized to induce NASH and evaluate the efficacy of this compound. The choice of model depends on the specific aspects of NASH pathogenesis being investigated.

-

High-Fat Diet (HFD) Model: C57BL/6J mice fed a diet with 60 kcal% from fat develop obesity, insulin resistance, and hepatic steatosis. Prolonged feeding can lead to mild inflammation and fibrosis.

-

Western Diet (WD) Model: This diet is high in fat and sucrose and often supplemented with cholesterol. It induces a more robust NASH phenotype with steatosis, inflammation, ballooning, and fibrosis.

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD) Model: This model rapidly induces severe steatohepatitis and fibrosis, although it is not associated with obesity or insulin resistance.

dot

Caption: General experimental workflow.

Preparation and Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (20-22 gauge, 1.5 inches for mice)

-

Syringes

-

Balance

Protocol:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

-

Suspend this compound in the vehicle to the desired concentration (e.g., 1-10 mg/mL). Ensure the solution is homogenous by vortexing or sonicating. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise dosing volume (typically 5-10 mL/kg body weight).

-

Restrain the mouse securely.

-

Gently insert the oral gavage needle into the esophagus.

-

Slowly administer the calculated volume of the this compound suspension or vehicle control.

-

Monitor the animal for any signs of distress after dosing.

-

Note: The optimal dose and frequency of administration for this compound should be determined in preliminary dose-ranging studies.

Endpoint Analysis

1. Serum Biochemistry:

-

Collect blood via cardiac puncture or tail vein sampling at the end of the study.

-

Separate serum by centrifugation.

-

Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.

2. Liver Histology:

-

Harvest the liver and fix a portion in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and section at 4-5 µm.

-

Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning.

-

Stain sections with Sirius Red or Masson's trichrome for visualization and quantification of collagen deposition (fibrosis).

-

Score the histology slides for NAFLD Activity Score (NAS) and fibrosis stage by a trained pathologist.

3. Liver Triglyceride Content:

-

Homogenize a frozen portion of the liver.

-

Extract total lipids using a suitable method (e.g., Folch method).

-

Quantify triglyceride levels using a commercial colorimetric assay.

Conclusion